![molecular formula C28H26N2O2 B379445 (2e)-3-{1-[3-(2,3-dihydro-1h-indol-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-phenylprop-2-en-1-one](/img/structure/B379445.png)
(2e)-3-{1-[3-(2,3-dihydro-1h-indol-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-phenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2e)-3-{1-[3-(2,3-dihydro-1h-indol-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-phenylprop-2-en-1-one is a complex organic molecule featuring multiple functional groups, including indole, hydroxy, and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2e)-3-{1-[3-(2,3-dihydro-1h-indol-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-phenylprop-2-en-1-one typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with a phenylprop-2-en-1-one derivative under basic conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts to enhance reaction rates and selectivity is also common. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
The compound (2e)-3-{1-[3-(2,3-dihydro-1h-indol-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-phenylprop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the phenylprop-2-en-1-one moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indole rings can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated indole derivatives.
Aplicaciones Científicas De Investigación
The compound (2e)-3-{1-[3-(2,3-dihydro-1h-indol-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-phenylprop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The indole moiety is known to engage in π-π stacking interactions and hydrogen bonding, which can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound is used as a plasticizer and has a different application profile compared to (2e)-3-{1-[3-(2,3-dihydro-1h-indol-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-phenylprop-2-en-1-one.
Cetylpyridinium chloride and domiphen bromide: These compounds are structurally similar and have been studied for their potential to enhance the activity of other drugs.
Uniqueness
The uniqueness of this compound lies in its multi-functional structure, which allows it to participate in a wide range of chemical reactions and applications. Its indole moieties provide a versatile platform for further functionalization, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C28H26N2O2 |
|---|---|
Peso molecular |
422.5g/mol |
Nombre IUPAC |
(E)-3-[1-[3-(2,3-dihydroindol-1-yl)-2-hydroxypropyl]indol-3-yl]-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C28H26N2O2/c31-24(19-29-17-16-21-8-4-6-12-26(21)29)20-30-18-23(25-11-5-7-13-27(25)30)14-15-28(32)22-9-2-1-3-10-22/h1-15,18,24,31H,16-17,19-20H2/b15-14+ |
Clave InChI |
VDDSIULMQBZJLA-CCEZHUSRSA-N |
SMILES |
C1CN(C2=CC=CC=C21)CC(CN3C=C(C4=CC=CC=C43)C=CC(=O)C5=CC=CC=C5)O |
SMILES isomérico |
C1CN(C2=CC=CC=C21)CC(CN3C=C(C4=CC=CC=C43)/C=C/C(=O)C5=CC=CC=C5)O |
SMILES canónico |
C1CN(C2=CC=CC=C21)CC(CN3C=C(C4=CC=CC=C43)C=CC(=O)C5=CC=CC=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]-2,4-dichlorobenzamide](/img/structure/B379362.png)
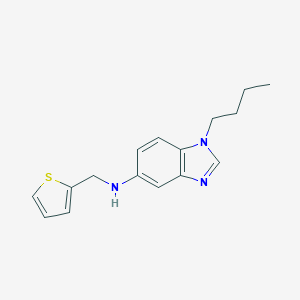
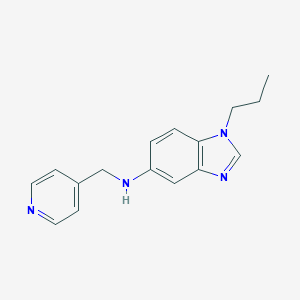
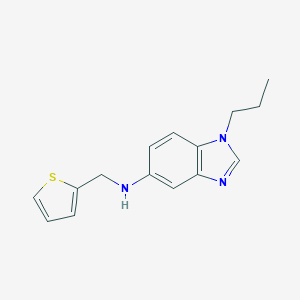

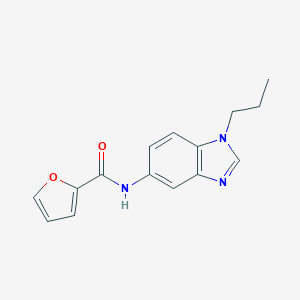
![2-(methoxymethyl)-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole](/img/structure/B379374.png)
![1-[2-(4-Chlorophenoxy)ethyl]-2-(methoxymethyl)benzimidazole](/img/structure/B379376.png)
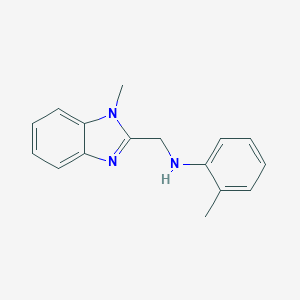
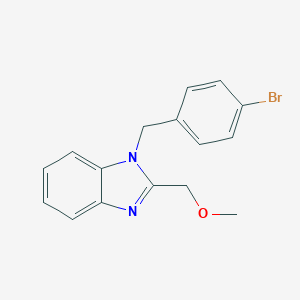
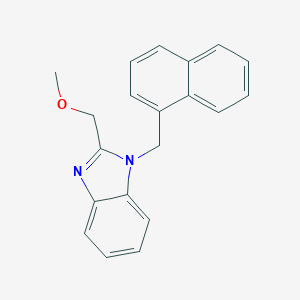
![1-[2-(4-bromophenoxy)ethyl]-2-(methoxymethyl)-1H-benzimidazole](/img/structure/B379380.png)
![1-[2-(2,4-dichlorophenoxy)ethyl]-2-(methoxymethyl)-1H-benzimidazole](/img/structure/B379383.png)
![1-benzyl-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole](/img/structure/B379385.png)
